(2-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone
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Overview
Description
“2-Oxa-5-azabicyclo[2.2.1]heptane” is a chemical compound with the CAS Number: 279-33-4 . It has a molecular weight of 99.13 . It is a yellow to brown liquid .
Molecular Structure Analysis
The InChI code for “2-Oxa-5-azabicyclo[2.2.1]heptane” is 1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2 .Physical And Chemical Properties Analysis
The storage temperature for “2-Oxa-5-azabicyclo[2.2.1]heptane” is 2-8°C .Scientific Research Applications
Synthesis and Chemical Transformation
The compound (2-(2-Oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl)(phenyl)methanone, along with its derivatives, plays a significant role in various synthetic and chemical transformation processes. In one study, the formation of 7-azabicyclo[2.2.1]heptane derivatives was achieved through a stoichiometric reaction involving reduction and subsequent transannular ring closure, illustrating the compound's potential in creating structurally complex molecules (Longobardi, Mahdi, & Stephan, 2015). Furthermore, a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines has been communicated, showcasing the flexibility of this compound in synthesizing analogues of FDA-approved drugs (Garsi et al., 2022).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound are used to explore new therapeutic avenues. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, highlighting the compound's potential in drug discovery (Ningsanont et al., 2003). Additionally, novel β-lactamase inhibitors have been synthesized from clavulanic acid, using (5R)-3-vinyl-4-oxa-1-azabicyclo[3.2.0]hept-2-en-7-one, demonstrating its utility in developing new antibiotics (Hunt & Zomaya, 1982).
Peptide Engineering and Drug Design
The compound is also significant in the field of peptide engineering and drug design. For instance, the synthesis of 3,5-methanonipecotic acid, a nonchiral bicyclic β-amino acid derived from 3-azabicyclo[3.1.1]heptane, has been developed for potential use in peptidomimetic drug design (Tymtsunik et al., 2013). This indicates the role of such compounds in creating novel amino acids for advanced pharmaceutical applications.
Safety and Hazards
properties
IUPAC Name |
[2-(2-oxa-5-azabicyclo[2.2.1]heptane-5-carbonyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-18(13-6-2-1-3-7-13)16-8-4-5-9-17(16)19(22)20-11-15-10-14(20)12-23-15/h1-9,14-15H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUZZAYOZJRWMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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